Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-
Description
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- (molecular formula: C₂₁H₃₃NSi), is a structurally complex piperidine derivative characterized by a cyclohexyl group attached to a propargyl chain substituted with a triethylsilyl moiety.
Properties
CAS No. |
615253-72-0 |
|---|---|
Molecular Formula |
C20H37NSi |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
(3-cyclohexyl-3-piperidin-1-ylprop-1-ynyl)-triethylsilane |
InChI |
InChI=1S/C20H37NSi/c1-4-22(5-2,6-3)18-15-20(19-13-9-7-10-14-19)21-16-11-8-12-17-21/h19-20H,4-14,16-17H2,1-3H3 |
InChI Key |
SAGKJBUNPGVGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CC(C1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Alkyne Coupling : The introduction of the alkyne functionality is often achieved through coupling reactions involving terminal alkynes and electrophiles. This may involve transition metal catalysis, such as palladium or copper, to facilitate the formation of carbon-carbon bonds.
Silylation : The triethylsilyl group is typically introduced via silylation reactions, where a silane reagent reacts with an alcohol or amine to form a silyl ether or silylamine. This process is crucial for protecting functional groups during subsequent reactions.
Proposed Reaction Pathway
Based on the known chemistry of similar compounds, a plausible synthetic route for Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- could involve the following steps:
Formation of the Alkyne : Starting from a suitable precursor such as propargyl alcohol, the alkyne can be formed through dehydrohalogenation or elimination reactions.
Silylation : The formed alkyne can then be treated with triethylsilyl chloride in the presence of a base (e.g., triethylamine) to introduce the triethylsilyl group.
Cyclization to Piperidine : The final step would involve cyclization to form the piperidine ring. This could be achieved through nucleophilic attack by an amine on an electrophilic center generated during the synthesis.
Yield and Purification
The yield of Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- can vary based on reaction conditions such as temperature, solvent choice, and catalyst efficiency. Purification methods may include:
Column Chromatography : To separate the desired product from by-products based on polarity.
Recrystallization : If the compound is solid at room temperature, recrystallization can help in achieving higher purity.
Comparative Analysis with Related Compounds
To better understand the synthesis of Piperidine derivatives, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Synthesis Method | Yield (%) |
|---|---|---|---|
| Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- | C19H27N | Alkyne coupling + Silylation | ~80% |
| Piperidine, 1-(cyclopentyl-3-trimethylsilyl-2-propynyl)- | C18H33NSi | Similar methodology | ~75% |
These comparative yields indicate that while there may be variations in efficiency based on structural differences, similar synthetic strategies are applicable across piperidine derivatives.
Chemical Reactions Analysis
Silylformylation and Silylcarbocyclization (SiCAC)
The triethylsilyl-protected alkyne moiety enables participation in silylative transformations. Under rhodium or cobalt catalysis, silylformylation with carbon monoxide (CO) and hydrosilanes generates bicyclic heterocycles. For example:
This reaction proceeds via in situ formation of a silyl-metal complex, followed by CO insertion and regioselective cyclization. The bulky cyclohexyl group may influence stereochemical outcomes.
Propargylamine-Mediated Allenylation
The propargylamine structure serves as a precursor to trisubstituted allenes via ZnI₂-catalyzed -hydride transfer. For instance:
DFT studies confirm a concerted transition state (ΔG‡ ≈ 25 kcal/mol) for hydride transfer, with the TES group stabilizing the alkyne intermediate .
Hiyama Cross-Coupling
The triethylsilyl group enables palladium-catalyzed cross-coupling with aryl halides, forming biaryl or alkyl-aryl products:
This method is compatible with sensitive functionalities, making it suitable for late-stage diversification.
Enantioselective A³-Coupling
The tertiary amine may participate in copper-catalyzed A³-coupling (aldehyde-alkyne-amine) to generate chiral propargylic amines. Using Pyrinap ligands (e.g., N-Nap-Pyrinap):
Steric hindrance from the cyclohexyl group may necessitate elevated temperatures or prolonged reaction times.
Diels-Alder Cycloaddition
The propargyl group acts as a dienophile in crossed Diels-Alder reactions. For example, with cyclopentadiene:
| Reaction Conditions | Product | Regioselectivity | Source |
|---|---|---|---|
| MeCN, RT, 12h | Bicyclic adduct with fused pyridine and cyclopentane rings | >95% regioselectivity |
The electron-withdrawing TES group enhances dienophilicity, while the cyclohexyl substituent directs endo selectivity.
Deprotection of Triethylsilyl Group
The TES group can be cleaved under mild acidic or fluoride conditions:
| Reaction Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| TBAF (1.1 equiv), THF, 0°C → RT | 1-[1-Cyclohexyl-2-propynyl]piperidine | 94% | Preserves piperidine and alkyne integrity |
This step is critical for further functionalization of the alkyne.
Scientific Research Applications
Medicinal Chemistry
Cancer Therapy
Piperidine derivatives have been investigated for their anticancer properties. For instance, a study demonstrated that certain piperidine-based compounds exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The incorporation of a piperidine fragment was found to optimize pharmacological properties by enhancing the interaction with protein binding sites, which is critical for drug efficacy .
Neurodegenerative Diseases
In the context of Alzheimer’s disease, piperidine derivatives have shown promise as dual inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes. The introduction of piperidine moieties improved brain exposure and bioavailability of these compounds, making them potential candidates for treating cognitive decline associated with Alzheimer's .
Antiviral Activity
Recent research has identified piperidine-containing compounds as potential inhibitors of SARS-CoV-2, demonstrating better binding affinity to the virus's main protease compared to existing antiviral agents like Remdesivir. This highlights the versatility of piperidine derivatives in addressing emerging viral threats .
Catalysis
Piperidine derivatives are also utilized as ligands in catalytic processes. For example, Pyrinap ligands derived from piperidine facilitate enantioselective syntheses of amines through copper-catalyzed reactions. These ligands enable the efficient formation of optically active propargylic amines, which serve as crucial intermediates in pharmaceuticals and agrochemicals .
Materials Science
Piperidine compounds are being explored for their role in developing advanced materials. Their unique chemical properties allow for modifications that enhance the performance of polymers and other materials. Recent studies have detailed methods for synthesizing functionalized piperidines that can be incorporated into polymer matrices to improve mechanical properties and thermal stability .
Table 1: Summary of Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | Target Disease | Reference |
|---|---|---|---|
| Compound A | Anticancer | Hypopharyngeal Cancer | |
| Compound B | Alzheimer’s Inhibitor | Alzheimer’s Disease | |
| Compound C | Antiviral | SARS-CoV-2 |
Table 2: Catalytic Applications of Piperidine Derivatives
| Ligand Type | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Pyrinap Ligand | Enantioselective A3-Coupling | 90 | |
| Chiral Piperidine | Asymmetric Synthesis | 84 |
Case Studies
Case Study 1: Anticancer Activity
A compound derived from piperidine was tested against various cancer cell lines and showed significantly higher cytotoxic effects compared to traditional chemotherapeutics. The study employed a series of in vitro assays to evaluate apoptosis induction mechanisms, confirming the compound's potential as a lead candidate for further development .
Case Study 2: Alzheimer’s Disease Treatment
Research on a novel piperidine derivative revealed its dual inhibition mechanism against key enzymes involved in Alzheimer's pathology. The compound demonstrated improved cognitive function in animal models, suggesting its viability as a therapeutic agent .
Mechanism of Action
The mechanism of action of Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The propynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Triethylsilyl Group : The triethylsilyl (TES) substituent in the target compound provides steric bulk and electron-withdrawing effects. Similar silyl-protected piperidines, such as 1-(trimethylsilyl)piperidine-2-one (CAS 3553-93-3), demonstrate enhanced stability against nucleophilic attack due to silicon’s ability to stabilize adjacent charges .
- Cyclohexyl vs. Aryl Groups: Compared to 1-benzyl-4-piperidone derivatives (), the cyclohexyl group in the target compound may reduce aromatic interactions, increasing lipophilicity and altering solubility in non-polar solvents .
Biological Activity
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl] (C20H37NSi), is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclohexyl group and a triethylsilyl-2-propynyl moiety. The molecular structure can be represented as follows:
Biological Activity Overview
Piperidine derivatives are known for their diverse biological activities, including:
- Anticancer Activity : Some piperidine derivatives have shown potential in cancer therapy by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Certain compounds exhibit the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in Alzheimer's disease treatment.
- Antiviral Properties : Research indicates that piperidine compounds may inhibit viral replication.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, a compound derived from piperidine demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin. The study utilized a three-component 1,3-dipolar cycloaddition followed by an enamine reaction to synthesize the compound .
Neuroprotective Effects
Piperidine derivatives have also been investigated for their neuroprotective properties. A notable study found that certain piperidine-based compounds could inhibit AChE and BuChE, leading to improved cognitive functions in models of Alzheimer's disease. These compounds showed antioxidant properties and enhanced brain exposure when incorporated into existing drug frameworks .
Antiviral Activity
The antiviral potential of piperidine compounds has been explored in various studies. For example, one research article reported that a series of heterocyclic compounds containing piperidine exhibited significant inhibitory effects against respiratory syncytial virus (RSV) replication at micromolar concentrations .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the anticancer effects of a novel piperidine derivative in vitro. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Case Study on Neuroprotection : Another study focused on the neuroprotective effects of a piperidine derivative in a mouse model of Alzheimer's disease. The findings revealed that the compound improved cognitive function and reduced amyloid plaque deposition.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to introduce cyclohexyl and triethylsilyl groups into piperidine derivatives?
- Methodological Answer : The synthesis of substituted piperidines often involves modular approaches such as alkylation, acylation, or alkyne functionalization. For example, cyclohexyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation, while triethylsilyl groups are typically added using silylation reagents (e.g., triethylsilyl chloride) under inert conditions. Intramolecular acyl transfer reactions, as described in spiropiperidine syntheses, can also stabilize sterically hindered substituents like cyclohexyl groups .
- Key Data : In related spiropiperidine systems, yields for acylated intermediates exceed 85% under mild conditions (e.g., HCOONH₄/Pd/C catalysis) .
Q. Which spectroscopic techniques are critical for confirming the structure of substituted piperidines?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
- GC-MS : Confirms molecular ion peaks and fragmentation patterns (e.g., low-intensity molecular ions at 0.5–8.0% abundance in acylated derivatives) .
- X-ray Crystallography : Resolves conformational details, such as piperidine ring puckering and substituent orientation .
Advanced Research Questions
Q. How can QSAR models predict the biological activity of cyclohexyl- and triethylsilyl-substituted piperidines?
- Methodological Answer :
Dataset Preparation : Compile inhibitory activity data (e.g., IC₅₀ values against targets like SERT) for 43+ derivatives and convert to pIC₅₀ (-log IC₅₀) to normalize distributions .
Descriptor Selection : Use software (e.g., ADMET Predictor™) to calculate molecular descriptors (e.g., logP, polar surface area).
Model Validation : Apply partial least squares (PLS) regression and cross-validation (e.g., leave-one-out) to ensure robustness.
- Key Insight : QSAR models for phenyl piperidines revealed that lipophilicity (logP) and steric bulk (molar refractivity) correlate with SERT inhibition (R² > 0.75) .
Q. How do triethylsilyl substituents influence pharmacokinetic properties?
- Methodological Answer :
- ADMET Studies : Triethylsilyl groups enhance lipophilicity, improving blood-brain barrier penetration but potentially reducing aqueous solubility.
- In Silico Tools : MedChem Designer™ simulates metabolic stability; bulky silyl groups may slow CYP450-mediated oxidation .
- Data : For phenyl piperidines, a logP increase of 1.0 unit correlated with a 2.3-fold rise in brain-to-plasma ratio .
Q. What computational methods elucidate conformational mobility in piperidine derivatives?
- Methodological Answer :
- DFT Calculations : Analyze potential energy surfaces to identify stable conformers (e.g., chair vs. boat).
- NBO Analysis : Quantifies hyperconjugative interactions stabilizing specific ring conformations .
Safety and Handling
Q. What safety protocols are essential for handling substituted piperidines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
